![molecular formula C8H8N2O4S2 B181825 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 55970-51-9](/img/structure/B181825.png)
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is commonly referred to as TZD and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of TZD is not fully understood. It is believed that TZD works by activating peroxisome proliferator-activated receptor-gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines. TZD has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
TZD has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, decrease insulin resistance, and improve glucose uptake. TZD has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, TZD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TZD is that it is relatively easy to synthesize and can be produced in large quantities. This makes it an attractive compound for use in laboratory experiments. However, one limitation of TZD is that it is not very stable and can degrade over time. This can make it difficult to work with in a laboratory setting.
Zukünftige Richtungen
There are a number of potential future directions for research involving TZD. One area of research is the development of new drugs based on TZD for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of TZD. Additionally, there is potential for research into the use of TZD as a neuroprotective agent for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of TZD involves the reaction of 2,4-thiazolidinedione with cysteine in the presence of a base. This reaction leads to the formation of 3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione. This process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
TZD has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. TZD has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. TZD has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
55970-51-9 |
|---|---|
Produktname |
3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione |
Molekularformel |
C8H8N2O4S2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O4S2/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2 |
InChI-Schlüssel |
NJVRDLFBTCXKDH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)CSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



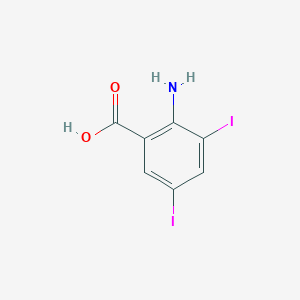
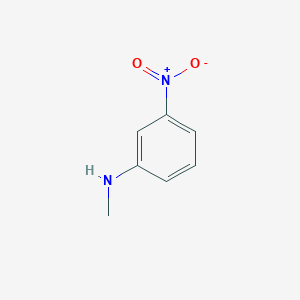
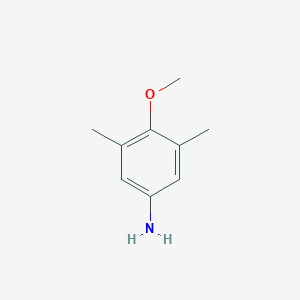
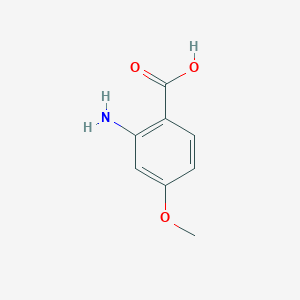
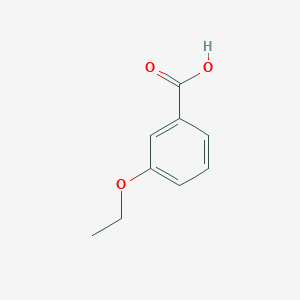
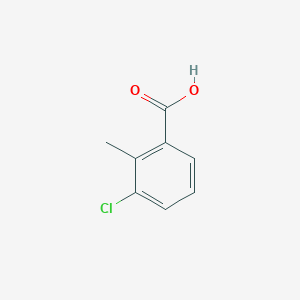

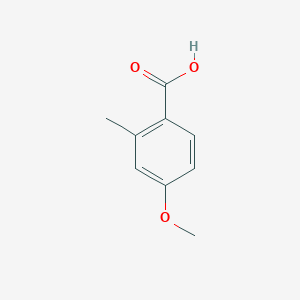
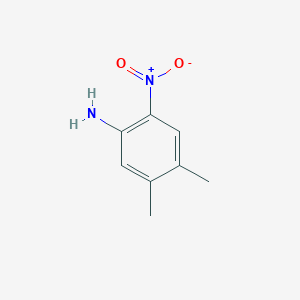
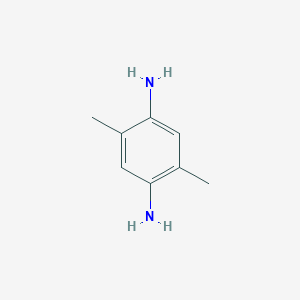
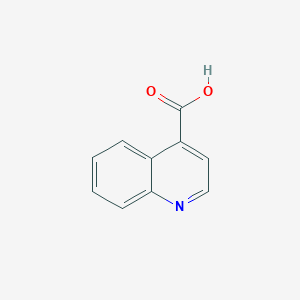

![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)